1-Methylcyclobutane-1-carbonyl chloride

Overview

Description

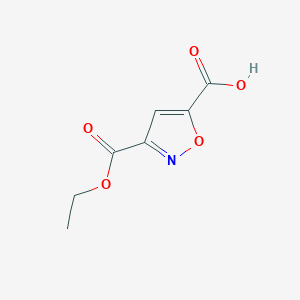

1-Methylcyclobutane-1-carbonyl chloride (MCBC) is an organic compound that is used in a variety of laboratory experiments and applications. It is a colorless liquid with a low boiling point and a strong odor. MCBC is commonly used as a reagent in organic synthesis and as a catalyst in chemical reactions. It is also used in the production of pharmaceuticals, food additives, and pigments. MCBC is an important chemical in the field of synthetic chemistry and has a wide range of applications.

Scientific Research Applications

Chemical Reactions and Mechanisms

Small-Ring Compound Reactions : Research on small-ring compounds like 1-methylcyclobutyl derivatives has explored their behavior in carbonium ion reactions. These studies, such as those by Cox et al. (1961), provide insights into the reaction mechanisms of similar compounds, including 1-methylcyclobutane-1-carbonyl chloride (Cox, E. F., Caserio, M., Silver, M., & Roberts, J. D., 1961).

Ring Expansion Mechanisms : Research on methylenecyclobutanes, closely related to this compound, has been conducted to understand their reactions with acyl chlorides. Jiang and Shi (2008) explored these reactions, leading to ring enlargement in the presence of aluminum chloride, which is relevant to understanding the behavior of this compound (Jiang, M., & Shi, M., 2008).

Thermal Stereomutations and Sigmatropic Shifts : The behavior of related compounds under thermal conditions has been studied, such as the work by Baldwin and Burrell (2003) on thermal stereomutations and [1,3]-carbon sigmatropic shifts of 1-(E)-propenyl-2-methylcyclobutanes. These insights can be extrapolated to similar compounds like this compound (Baldwin, J., & Burrell, R., 2003).

Crystal Structure Analysis

- Crystal Structure Studies : The crystal structure of compounds related to this compound has been analyzed to understand their molecular arrangement. For instance, Sarı et al. (2002) reported the crystal structure of a compound with a similar framework, offering insights into the structural aspects of this compound (Sarı, U., Güven, K., Yilmaz, I., Cukurovalı, A., & Aksoy, I., 2002).

Synthesis and Characterization

Synthesis and Characterization

Synthesis of Related Compounds : The synthesis and characterization of molecules structurally related to this compound provide a basis for understanding its synthesis. For example, research by Hussein and Yousif (2021) on the preparation of conformationally constrained molecules gives insights into the synthesis approaches that could be applied to this compound (Hussein, S. A., & Yousif, E. I., 2021).

Mechanistic Insights in Catalysis : Studies on the catalytic activities of compounds similar to this compound, such as the work of Jurkauskas et al. (2003), who investigated conjugate reduction of unsaturated carbonyl compounds catalyzed by a copper carbene complex, can provide understanding of potential catalytic applications (Jurkauskas, V., Sadighi, J., & Buchwald, S., 2003).

Analytical Chemistry Applications

- Voltammetric and Impedimetric Sensor Development : In the field of analytical chemistry, compounds like this compound have potential applications in sensor development. For instance, Damiri et al. (2016) described a voltammetric and impedimetric sensor for diclofenac analysis using a related ionic liquid compound, highlighting the potential for similar uses of this compound (Damiri, S., Oskoei, Y. M., & Fouladgar, M., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Carbonyl chlorides are typically reactive electrophiles. They can react with a variety of nucleophiles, including water, alcohols, and amines, to form corresponding carboxylic acids, esters, and amides, respectively .

Mode of Action

The reactivity of carbonyl chlorides is primarily due to the polarized carbon-chlorine bond, where the chlorine is partially negatively charged and the carbon is partially positively charged. This polarization allows the carbon to act as an electrophile, attracting nucleophiles .

Biochemical Pathways

The specific biochemical pathways affected by 1-Methylcyclobutane-1-carbonyl chloride would depend on its specific biological targets, which are currently unknown. Carbonyl chlorides can potentially modify proteins and other biomolecules by reacting with nucleophilic sites, which could disrupt normal cellular functions .

Pharmacokinetics

They can be metabolized by various enzymes, potentially forming reactive intermediates .

Result of Action

Without specific information on the biological targets of this compound, it’s difficult to predict the exact molecular and cellular effects of its action. Due to its reactivity, it could potentially cause cellular damage by reacting with and modifying important biomolecules .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other reactive species. For example, carbonyl chlorides are typically hydrolyzed in the presence of water, forming corresponding carboxylic acids .

Properties

IUPAC Name |

1-methylcyclobutane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQWJVCTRMEGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617626 | |

| Record name | 1-Methylcyclobutane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21890-82-4 | |

| Record name | 1-Methylcyclobutane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)